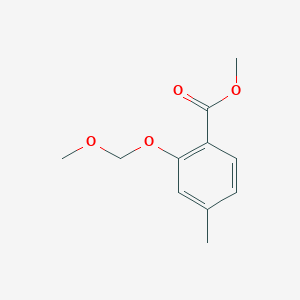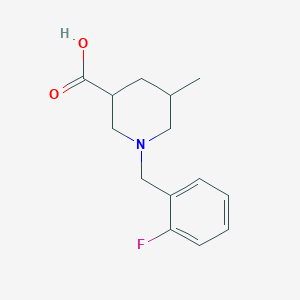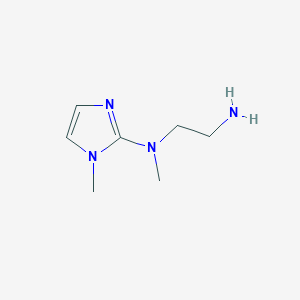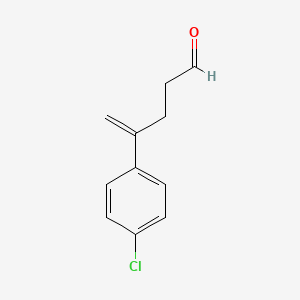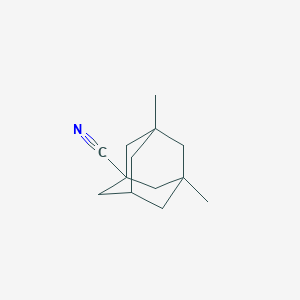
3,5-dimethyladamantane-1-carbonitrile
Übersicht
Beschreibung
3,5-dimethyladamantane-1-carbonitrile is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitrile group at the 1 position of the adamantane framework. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyladamantane-1-carbonitrile typically involves the reaction of 3,5-dimethyladamantane with a suitable nitrile source. One common method involves the use of p-tolylsulfonylmethyl isocyanide as a nitrile source. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like 1,2-dimethoxyethane. The reaction mixture is cooled to maintain a temperature between 5°C and 10°C during the addition of the base. After the reaction is complete, the product is purified through filtration and chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The adamantane framework can undergo substitution reactions, where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with suitable nucleophiles.
Major Products
Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.
Reduction: 3,5-Dimethyl-1-adamantanamine.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyladamantane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane framework provides a rigid and stable structure, enhancing the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Adamantanecarbonitrile: Similar structure but with the nitrile group at the 2 position.
1-Adamantanecarbonitrile: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-1-adamantanecarboxylic acid: Carboxylic acid derivative of 3,5-dimethyladamantane-1-carbonitrile.
Uniqueness
This compound is unique due to the presence of both methyl groups and the nitrile group on the adamantane framework. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3,5-dimethyladamantane-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
OEXPKZUHIXLJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C#N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

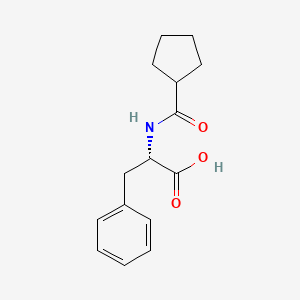
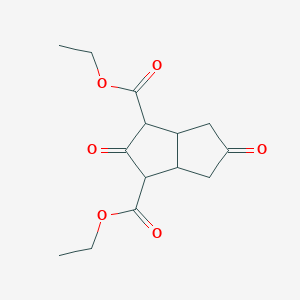
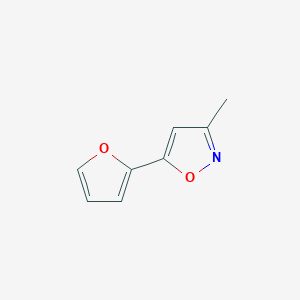
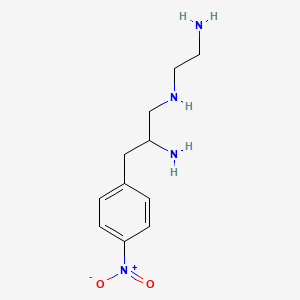
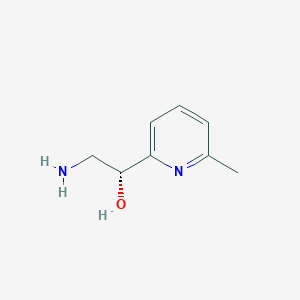
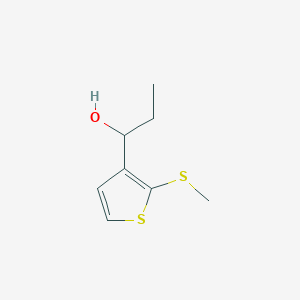
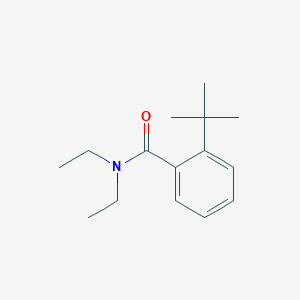

![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid ethyl ester](/img/structure/B8493677.png)
![4-[3-(1-Acetyl-4-piperidyl)-1-propenyl]-6-methoxyquinoline](/img/structure/B8493683.png)
